4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
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Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a cyclohexan-1-amine group attached to a 3-methyl-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexan-1-amine core. This core can be synthesized through various methods, such as the reduction of cyclohexanone. Subsequently, the oxadiazole ring is introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can serve as a tool to investigate the biological pathways and mechanisms involving similar compounds.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological targets.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid
Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide
Uniqueness: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is unique due to its cyclohexan-1-amine group, which is not commonly found in similar oxadiazole compounds. This structural difference may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h7-8H,2-5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTKMKAFBQLCKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137056-96-1 |
Source
|
Record name | rac-(1r,4r)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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